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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR)

spectroscopic data for 3-(3-chlorophenyl)propanal against its unsubstituted parent

compound, propanal, and the related 3-phenylpropanal. Understanding the subtle shifts and

coupling patterns in ¹H NMR spectra is crucial for the structural elucidation and purity

assessment of small molecules in drug discovery and development. The data presented herein,

including predicted values for the title compound, offers a valuable reference for researchers

working with substituted phenylpropanal derivatives.

Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data for 3-(3-
chlorophenyl)propanal, 3-phenylpropanal, and propanal. The data for 3-(3-
chlorophenyl)propanal is predicted based on established substituent effects and analysis of

analogous structures, while the data for the reference compounds is derived from experimental

observations.
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Compound Proton
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

3-(3-

chlorophenyl)

propanal

-CHO ~9.81 Triplet (t) ~1.2 1H

-CH₂- (α to

CHO)
~2.80

Triplet of

triplets (tt)
J ≈ 7.5, 1.2 2H

-CH₂- (β to

CHO)
~2.98 Triplet (t) ~7.5 2H

Aromatic H ~7.15-7.30 Multiplet (m) - 4H

3-

Phenylpropan

al

-CHO 9.82 Triplet (t) 1.3 1H

-CH₂- (α to

CHO)
2.79

Triplet of

triplets (tt)
J = 7.6, 1.3 2H

-CH₂- (β to

CHO)
2.96 Triplet (t) 7.6 2H

Aromatic H 7.18-7.34 Multiplet (m) - 5H

Propanal[1] -CHO[1] 9.80[1] Triplet (t)[1] 1.5[1] 1H[1]

-CH₂-[1] 2.47[1]

Doublet of

quartets (dq)

[1]

J = 7.4, 1.5[1] 2H[1]

-CH₃[1] 1.12[1] Triplet (t)[1] 7.4[1] 3H[1]

Experimental Protocols
General Procedure for ¹H NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a

deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane
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(TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is recorded on a

spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of

1-5 seconds, and a spectral width that encompasses all expected proton resonances.

Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants

(J) are reported in Hertz (Hz).

Structural Analysis and Spectral Interpretation
The ¹H NMR spectrum of 3-(3-chlorophenyl)propanal is expected to exhibit distinct signals

corresponding to the aldehydic proton, the two methylene groups of the propyl chain, and the

four aromatic protons.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the

adjacent oxygen atom and typically appears as a triplet in the downfield region of the

spectrum, around δ 9.81 ppm. The triplet splitting arises from coupling with the adjacent

methylene protons.

Methylene Protons (-CH₂-CH₂-CHO): The two methylene groups are diastereotopic and will

appear as distinct multiplets. The methylene group alpha to the carbonyl (-CH₂-CHO) is

expected to resonate around δ 2.80 ppm. It will likely appear as a triplet of triplets due to

coupling with both the adjacent methylene group and the aldehydic proton. The methylene

group beta to the carbonyl and directly attached to the phenyl ring (Ar-CH₂-) is anticipated to

be slightly more downfield, around δ 2.98 ppm, appearing as a triplet due to coupling with

the neighboring methylene group.

Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear in the

aromatic region of the spectrum, typically between δ 7.15 and 7.30 ppm. Due to the

substitution pattern, these protons will exhibit complex splitting patterns (multiplet) resulting

from ortho, meta, and para couplings.

Visualization of Key ¹H NMR Correlations
The following diagram illustrates the structure of 3-(3-chlorophenyl)propanal and highlights

the expected through-bond scalar couplings (J-couplings) that give rise to the observed

splitting patterns in the ¹H NMR spectrum.
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Caption: Key J-couplings in 3-(3-chlorophenyl)propanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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